molecular formula C21H22N4O4S B11035097 Methyl {4-oxo-2-[2-(4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-1,3-thiazol-5(4H)-ylidene}acetate

Methyl {4-oxo-2-[2-(4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-1,3-thiazol-5(4H)-ylidene}acetate

Cat. No.: B11035097
M. Wt: 426.5 g/mol
InChI Key: HQPVEMPURAMJSJ-ZHJXTTJKSA-N
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Description

Methyl {4-oxo-2-[2-(4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-1,3-thiazol-5(4H)-ylidene}acetate is a complex organic compound with a unique structure that includes multiple heterocyclic rings

Preparation Methods

The synthesis of Methyl {4-oxo-2-[2-(4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-1,3-thiazol-5(4H)-ylidene}acetate involves multiple steps. The synthetic route typically starts with the preparation of the core heterocyclic structures, followed by the introduction of functional groups. Reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Methyl {4-oxo-2-[2-(4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-1,3-thiazol-5(4H)-ylidene}acetate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl {4-oxo-2-[2-(4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-1,3-thiazol-5(4H)-ylidene}acetate involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, which may result in therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

When compared to similar compounds, Methyl {4-oxo-2-[2-(4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-1,3-thiazol-5(4H)-ylidene}acetate stands out due to its unique structure and potential applications. Similar compounds include:

Properties

Molecular Formula

C21H22N4O4S

Molecular Weight

426.5 g/mol

IUPAC Name

methyl (2Z)-2-[2-[(2-hydroxy-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl)diazenyl]-4-oxo-1,3-thiazol-5-ylidene]acetate

InChI

InChI=1S/C21H22N4O4S/c1-10-6-12-11(2)9-21(3,4)25-17(12)13(7-10)16(19(25)28)23-24-20-22-18(27)14(30-20)8-15(26)29-5/h6-8,11,28H,9H2,1-5H3/b14-8-,24-23?

InChI Key

HQPVEMPURAMJSJ-ZHJXTTJKSA-N

Isomeric SMILES

CC1CC(N2C3=C(C=C(C=C13)C)C(=C2O)N=NC4=NC(=O)/C(=C/C(=O)OC)/S4)(C)C

Canonical SMILES

CC1CC(N2C3=C(C=C(C=C13)C)C(=C2O)N=NC4=NC(=O)C(=CC(=O)OC)S4)(C)C

Origin of Product

United States

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